5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Benzofuran Pyrazole Heterocycles : A study by Kenchappa and Bodke (2020) focused on synthesizing benzofuran pyrazole heterocycles for potential analgesic and anti-inflammatory activities. This research is a significant example of how derivatives of pyrazole carbaldehydes, like the one you mentioned, are explored for biological properties (Kenchappa & Bodke, 2020).
Ionic Liquid Promoted Synthesis : Li et al. (2015) demonstrated a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. This study showcases the environmentally friendly synthesis methods involving similar compounds (Li et al., 2015).
Antioxidant and Antihyperglycemic Properties
- Coumarin Derivatives with Pyrazole and Indenone Rings : A 2017 study by Kenchappa et al. explored the synthesis of coumarin derivatives containing pyrazole and indenone rings, noting their potent antioxidant and antihyperglycemic effects. This research indicates the potential of pyrazole carbaldehydes in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).
Novel Heterocyclic Syntheses
- Synthesis of Novel Heterocycles : Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, demonstrating the versatility of pyrazole carbaldehydes in creating diverse chemical structures (Baashen et al., 2017).
Chemical Synthesis and Photophysical Properties
- Synthesis of Polysaccharides : The synthesis of 4-deoxy-(1→6)-α-D,L-xylo-hexopyranan by Okada et al. (1983) used a precursor similar to 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This study highlights the role of such compounds in the chemical synthesis of complex polysaccharides (Okada et al., 1983).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
1,3-dimethyl-5-phenylmethoxypyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-12(8-16)13(15(2)14-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPTJOOSXVWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174307-24-4 |
Source
|
Record name | 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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